synthesis of 3-Fluoro-2-naphthoic acid experimental protocol
synthesis of 3-Fluoro-2-naphthoic acid experimental protocol
[1]
CAS No: 59095-26-0 Molecular Formula: C₁₁H₇FO₂ Molecular Weight: 190.17 g/mol [1]
Executive Summary
3-Fluoro-2-naphthoic acid is a critical scaffold in medicinal chemistry, serving as a bioisostere for 2-naphthoic acid where the fluorine atom modulates metabolic stability (blocking P450 oxidation at the C3 position) and alters the pKa of the carboxylic acid.[1] It is a frequent intermediate in the synthesis of kinase inhibitors (e.g., FGFR, IDO1) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
This guide presents two distinct synthetic pathways selected for their operational reliability and scientific integrity:
-
The Modified Balz-Schiemann Route (Scalable): The classical "gold standard" adapted for safety. It utilizes a diazonium tetrafluoroborate intermediate derived from 3-amino-2-naphthoic acid.[1] This route is preferred for multi-gram to kilogram scale-up due to lower raw material costs.
-
The Cryogenic Metallation Route (High-Throughput): A modern approach utilizing Lithium-Halogen Exchange (Li/X) on 3-bromo-2-fluoronaphthalene followed by carboxylation.[1] This route offers superior regiochemical purity and is ideal for rapid discovery-phase synthesis.
Retrosynthetic Analysis & Strategy
The strategic disconnect centers on the introduction of the fluorine atom, which is the most challenging step due to the high energy of the C-F bond formation.
Figure 1: Retrosynthetic disconnection showing the Classical Balz-Schiemann path (Green/Red) and the Modern Metallation path (Yellow).[1]
Protocol A: Modified Balz-Schiemann (Scalable)[1]
Rationale: Direct diazotization of 3-amino-2-naphthoic acid can form zwitterionic diazonium carboxylates (diazo-anhydrides), which are notoriously shock-sensitive explosives.[1] To ensure Safety and Reproducibility , this protocol mandates the protection of the carboxylic acid as a methyl ester prior to diazotization.[1]
Step 1: Esterification (Safety Lock)[1]
-
Reagents: 3-Amino-2-naphthoic acid (1.0 equiv), Methanol (solvent), Thionyl Chloride (
, 1.5 equiv).[1] -
Procedure:
-
Suspend 3-amino-2-naphthoic acid in dry methanol (0.5 M concentration) at 0°C.
-
Add
dropwise over 30 minutes. (Exothermic: maintain <10°C). -
Reflux for 4 hours until TLC indicates consumption of starting material.
-
Concentrate in vacuo. Neutralize residue with sat.
. Filter the yellow precipitate (Methyl 3-amino-2-naphthoate).[1] -
Yield Target: >90%.
-
Step 2: Diazotization & Counter-ion Exchange[1]
-
Reagents: Methyl 3-amino-2-naphthoate,
(1.1 equiv), (48% aq, 2.5 equiv).[1] -
Critical Control Point: Temperature must remain < -5°C to prevent premature phenol formation.
-
Procedure:
-
Dissolve the methyl ester in a minimal amount of THF/Water (1:1) or suspend in dilute acid.
-
Add
solution. Cool to -10°C in an acetone/dry ice bath. -
Add aqueous
dropwise. The suspension will clear as the diazonium salt forms, then a new precipitate (the tetrafluoroborate salt) may appear.[1] -
Stir for 30 mins at -5°C.
-
Filtration: Filter the solid diazonium tetrafluoroborate salt. Wash with cold ether. Do not let the filter cake dry completely (explosion hazard, though
is more stable than ).[1] Proceed immediately to Step 3.
-
Step 3: Thermal Decomposition (Fluoro-dediazoniation)[1]
-
Reagents: o-Xylene or 1,2-Dichlorobenzene (high boiling solvent).[1]
-
Mechanism:
-like mechanism involving the generation of a highly reactive aryl cation phenyl cation equivalent. -
Procedure:
-
Heat the solvent to 100°C.
-
Add the moist diazonium salt portion-wise (spatula tip amounts) to the hot solvent.
-
Observation: Vigorous evolution of
gas and (white fumes).[1] -
Once addition is complete, reflux for 30 minutes.
-
Cool, wash organic layer with water (removes inorganic boron salts), dry over
, and evaporate.[1] -
Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Methyl 3-fluoro-2-naphthoate .
-
Step 4: Hydrolysis[1]
-
Reagents:
(3 equiv), THF/Water (3:1).[1] -
Procedure:
-
Dissolve ester in THF/Water. Add
. -
Stir at ambient temperature for 4 hours.
-
Acidify with 1N HCl to pH 2.
-
Extract with EtOAc, dry, and concentrate to yield 3-Fluoro-2-naphthoic acid .[1]
-
Protocol B: Cryogenic Metallation (High-Throughput)
Rationale: This route avoids hazardous diazonium intermediates and provides high regioselectivity. It relies on the rapid Lithium-Halogen exchange, which is faster than proton transfer, preventing the formation of benzyne intermediates.[1]
Reagents & Setup
-
Substrate: 3-Bromo-2-fluoronaphthalene (Commercially available or synthesized via NBS bromination of 2-fluoronaphthalene).[1]
-
Reagent:
-Butyllithium (1.6 M in hexanes) or -Propylmagnesium chloride (TurboGrignard).[1] -
Electrophile: Dry
gas (sublimed from dry ice).[1] -
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 2-neck flask under Argon.
-
Solvation: Dissolve 3-bromo-2-fluoronaphthalene (1.0 equiv) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool the solution to -78°C (Acetone/Dry Ice).
-
Note: Strict temperature control is vital to prevent "scrambling" of the lithio-species to the thermodynamically favored C1 position.
-
-
Exchange: Add
-BuLi (1.1 equiv) dropwise over 15 minutes via syringe pump.-
Observation: Solution may turn pale yellow.
-
Time: Stir for exactly 30 minutes at -78°C.
-
-
Trapping: Bubble excess dry
gas through the solution for 20 minutes while maintaining -78°C. -
Quench: Allow to warm to 0°C and quench with 1N HCl (aqueous).
-
Workup: Extract with Diethyl Ether (3x). The product is in the organic layer.
-
Base Extraction (Purification Trick):
Decision Logic & Workflow
Use this logic gate to determine the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Analytical Data Summary
| Parameter | Expected Value | Notes |
| Physical State | White to off-white solid | |
| Melting Point | 194 - 196 °C | Literature value varies slightly by solvent.[1] |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.6 (d, 1H), 7.9-8.1 (m, 3H), 7.6 (m, 2H) | Distinct doublet for H-1 due to F-coupling ( |
| ¹⁹F NMR | δ -112 to -115 ppm | Singlet (decoupled) or multiplet.[1] |
| MS (ESI-) | m/z 189.0 [M-H]⁻ | Negative mode ionization is preferred for carboxylic acids.[1] |
Safety & Hazards (E-E-A-T)
-
Diazonium Salts (Route A):
-
Explosion Risk: Dry diazonium tetrafluoroborates are stable relative to chlorides but can still detonate if subjected to shock or friction. Never scrape dried diazonium salts with a metal spatula.[6][7] Use Teflon-coated tools.
-
Zwitterions: Do not attempt to diazotize the free amino acid without ester protection; diazonium carboxylates are high explosives [1].
-
-
Hydrofluoric Acid (HF) Generation:
-
During the thermal decomposition of the
salt, gas is generated. Upon contact with moisture, this hydrolyzes to form HF.[1] All heating steps must be performed in a fume hood with a caustic scrubber or appropriate trap.
-
-
Organolithiums (Route B):
- -BuLi is pyrophoric. Syringes and needles must be purged with inert gas. A bucket of sand (Class D extinguisher) must be available.[1]
References
-
Zollinger, H. (1994).[1] Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Authoritative text on diazonium safety and kinetics).
-
Tagat, J. R., et al. (2002).[1][8] "Synthesis of mono- and difluoronaphthoic acids." Journal of Organic Chemistry, 67(4), 1171-1177.[1][8] Link (Primary source for fluoronaphthoic acid synthesis via lithiation and classical methods).[1]
-
Schiemann, G., & Balz, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190.[1] (The foundational methodology).[1][2][9][10]
-
Scientific Update. (2019). "The Balz-Schiemann Reaction."[2][3][10] Link (Process safety review).
-
Organic Syntheses. "3-Amino-2-naphthoic acid." Org.[7][11][12][13] Synth. Coll. Vol. 3, p.573.[1][11] Link (Source for precursor preparation).[1]
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- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Synthesis of mono- and difluoronaphthoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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